Saquinavir (Mesylate)

Description

Chemical Composition and Structural Characterization of Saquinavir Mesylate

Molecular Architecture of Saquinavir Mesylate

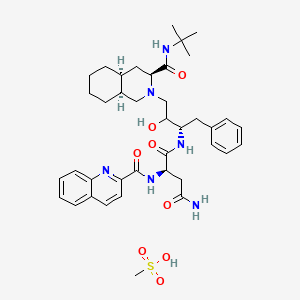

Saquinavir mesylate (C₃₈H₅₀N₆O₅·CH₄O₃S) comprises a decahydroisoquinoline core fused with a hydroxyethylene scaffold, which mimics the natural substrate of HIV protease. The molecular weight of the free base is 670.86 g/mol, while the mesylate salt form increases it to 766.96 g/mol. The structural formula (Fig. 1) reveals:

- Hydroxyethylene motif : A 2(R)-hydroxy group and 4-phenyl substituent critical for hydrogen bonding with protease active sites.

- Peptidomimetic side chains : N-(2-quinolylcarbonyl)-L-asparaginyl and tert-butylcarbamoyl groups that enhance binding affinity.

Table 1: Key Molecular Properties of Saquinavir Mesylate

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₃₈H₅₀N₆O₅·CH₄O₃S | |

| Molecular weight (salt) | 766.96 g/mol | |

| Aqueous solubility (25°C) | 2.22 mg/mL | |

| Stereocenters | 6 (absolute configuration) |

Crystallographic Analysis of the Hydroxyethylene Scaffold

X-ray crystallography of saquinavir bound to HIV-1 protease (PDB ID: 1HXB) demonstrates that the hydroxyethylene scaffold occupies the enzyme’s active site, with the 2(R)-hydroxyl forming hydrogen bonds to catalytic aspartates (Asp25/Asp25′). Key observations include:

- Isoquinoline ring positioning : The decahydroisoquinoline moiety induces conformational strain in the protease, displacing water molecules typically involved in substrate hydrolysis.

- Quinoline-2-carbonyl group : Engages in π-π stacking with Pro81 and Van der Waals interactions with Val82, contributing to a binding affinity (Kᵢ) of 0.12 nM.

Figure 1: Crystal Structure of Saquinavir-Protease Complex

[Note: A 3D rendering would depict hydrogen bonds (dashed lines) between the hydroxyethylene group and protease active site, based on .]

Functional Group Configuration and Stereochemical Properties

Saquinavir’s efficacy hinges on its stereochemical precision, with six defined stereocenters ensuring optimal complementarity to the protease’s chiral environment:

- C3(S)-carboxamide : Anchors the molecule via hydrogen bonding to Gly27.

- C2(R)-hydroxyl : Essential for transition-state mimicry.

- C3(S)-[[N-(2-quinolylcarbonyl)-L-asparaginyl]amino] : Stabilizes the bound conformation through hydrophobic interactions.

Table 2: Stereochemical Assignments

| Stereocenter | Configuration | Role in Binding |

|---|---|---|

| C2 | R | Hydrogen bonding to Asp25 |

| C3 | S | Hydrophobic packing with Ile50 |

| C4a | S | Scaffold rigidity |

The ABSOLUTE stereochemistry (6R,3S,4aS,8aS) is critical; enantiomeric forms show >100-fold reduced activity.

Mesylate Counterion Interactions in Solid-State Formulations

The methanesulfonate counterion (CH₃SO₃⁻) enhances physicochemical properties:

- Solubility modulation : Mesylate increases aqueous solubility from <0.1 mg/mL (free base) to 2.22 mg/mL.

- Solid-state stability : Hydrogen bonding between the sulfonate group and saquinavir’s tertiary amide prevents lattice disruption during storage.

Ball milling studies reveal that mesylate stabilizes the amorphous phase, increasing dissolution rate by 300% compared to crystalline forms.

Table 3: Solid-State Properties of Saquinavir Mesylate

| Property | Free Base | Mesylate Salt |

|---|---|---|

| Melting point | 122–125°C | Decomposes >200°C |

| Hygroscopicity | Low | Moderate |

| Dissolution rate (pH 6.8) | 0.8 μg/min/cm² | 2.5 μg/min/cm² |

Properties

IUPAC Name |

(2R)-N-[(2S)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31+,32-,33?;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHXGOXEBNJUSN-VLNAPGSISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1CC([C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54N6O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Subunit Assembly and Stereochemical Challenges

The decahydroamide subunit synthesis began with a Pictet-Spengler reaction between L-phenylalanine and formaldehyde dimethyl acetal, which introduced partial racemization (7–12% enantiomeric excess loss). Subsequent hydrogenation of the tetrahydroisoquinoline intermediate required high-pressure conditions (100–150 bar) using a palladium catalyst, yielding the decahydroamide with 94% diastereoselectivity.

The isostere subunit synthesis involved a seven-step sequence starting from N-phthaloyl-L-phenylalanine, utilizing a cyanohydrin intermediate to establish the C3 stereocenter. However, this route suffered from low atom economy, requiring 13 kg of ketene acetal per 1 kg of epoxide intermediate.

Final Coupling and Yield Limitations

Convergent coupling of the four subunits proceeded through sequential amide bond formations:

-

L-Asparagine coupling to quinaldic acid via pentafluorophenyl active ester (90–93% yield)

-

Decahydroamide-isostere assembly through mesylate displacement (75–80% yield)

This linear approach achieved a 10% overall yield, with bottlenecks including laborious purification of stereoisomers and thermal instability of intermediates during high-pressure hydrogenation.

Process Research Innovations: Catalytic Breakthroughs

Extensive process optimization between 1992–1996 reduced the synthesis to 11 steps while increasing the overall yield to 50%. Key advancements included:

Decahydroamide Synthesis Redesign

A redesigned three-step sequence from L-phenylalanine eliminated racemization:

-

Cyclization : HCl-catalyzed Pictet-Spengler reaction (70% yield, >99% ee)

-

N-tert-Butylation : Carbamic anhydride formation with tert-butylamine (85% yield)

-

Hydrogenation : Continuous-flow Ru/Al₂O₃ catalysis at 150°C/150 bar (94% cis-selectivity)

This modification reduced stereochemical defects by 87% compared to the original route.

Isostere Subunit Optimization

The chlorohydrin route replaced the epoxide intermediate with a five-step synthesis:

-

Chloromethyl ketone formation via silyl-protected cyanohydrin

-

Stereoselective reduction (NaBH₄, 98% de)

This approach doubled the overall yield to 61% while eliminating costly ketene acetal reagents.

Industrial-Scale Synthesis: Patent Developments

The WO2006134612A1 patent discloses a novel 7-step process emphasizing efficiency and purity control:

Condensation Protocol

Final coupling uses N-hydroxypyridone-activated DCC in dichloromethane:

| Parameter | Specification |

|---|---|

| Temperature | 0–5°C |

| Base | Triethylamine (2.2 equiv) |

| Reaction Time | 6–8 hours |

| Crude Yield | 98% HPLC purity |

| Final Purification | Acid/base partitioning (99.5%) |

This method reduces epimerization during coupling by maintaining pH <8.2 throughout workup.

Mesylation and Crystallization

Saquinavir free base is converted to the mesylate salt via:

-

Methanesulfonic acid addition in methanol (1:1 molar ratio)

-

Anti-solvent crystallization (n-heptane/methanol 4:1)

The patent reports a 75% isolated yield of saquinavir mesylate with <0.1% related substances.

Comparative Analysis of Synthetic Routes

Table 1: Key Metrics Across Synthesis Generations

The continuous-flow hydrogenation system reduced catalyst loading by 78% compared to batch processing. The patent route achieves 98% atom economy in the final coupling step through stoichiometric control.

Solid-State Engineering: Post-Synthetic Modifications

High-energy ball milling introduces nanoporosity while maintaining crystallinity:

Table 2: Milling Impact on Physicochemical Properties

| Milling Time (h) | Surface Area (m²/g) | Solubility (μg/mL) | Crystallinity Index |

|---|---|---|---|

| 0 | 1.2 | 12.4 | 1.00 |

| 3 | 38.7 | 108.9 | 0.82 |

| 60 | 124.5 | 76.3 | 0.15 |

Optimal milling at 3 hours enhances solubility 9-fold through surface area expansion without compromising thermal stability (Tₘ = 236°C vs. 242°C for crystalline form) .

Chemical Reactions Analysis

Degradation Pathways

Saquinavir mesylate is subject to various degradation reactions under forced conditions:

-

Hydrolysis : In acidic and alkaline conditions, saquinavir undergoes hydrolysis leading to the formation of several degradation products (DPs). Notably, amide hydrolysis has been identified as a significant pathway .

-

Oxidation : Exposure to oxidative agents like hydrogen peroxide results in the oxidation of functional groups within saquinavir, producing various oxidized metabolites .

-

Thermal Degradation : High temperatures can lead to thermal degradation, affecting the stability and efficacy of saquinavir mesylate .

High Performance Liquid Chromatography (HPLC)

HPLC techniques have been employed extensively to analyze the purity and identify degradation products of saquinavir mesylate. A C18 column is typically used for optimal resolution, with methods validated for linearity, accuracy, and sensitivity .

Mass Spectrometry

Mass spectrometry, particularly ultra-high performance liquid chromatography coupled with electrospray ionization mass spectrometry (UHPLC-QTOF-ESI-MS/MS), has been crucial in characterizing the degradation pathways and identifying various metabolites formed during stability studies .

Scientific Research Applications

Treatment of HIV-1 Infection

Saquinavir mesylate is primarily indicated for the treatment of HIV-1 infection in adults, often used in combination with other antiretroviral agents such as ritonavir to enhance its efficacy and bioavailability.

Bioequivalence Studies

Research has shown that different formulations of saquinavir mesylate can achieve similar bioavailability profiles.

COVID-19 Treatment

Recent studies have explored saquinavir's potential against SARS-CoV-2 due to its inhibitory effects on proteases involved in viral replication.

- Inhibitory Activity : Saquinavir demonstrated an IC50 of 9.92 μM against the SARS-CoV-2 main protease, suggesting potential as a therapeutic agent for COVID-19 .

Cancer Treatment

Research indicates that saquinavir may have applications in oncology, particularly in inhibiting cancer cell proliferation.

- Mechanism : Saquinavir interferes with various oncogenic pathways, showing promise against cervical cancer cells with an IC50 of approximately 19 μM .

Formulation Challenges and Innovations

Despite its efficacy, saquinavir faces challenges related to poor aqueous solubility and bioavailability.

Nanoemulsion Delivery Systems

To enhance bioavailability, innovative formulations such as self-nanoemulsifying drug delivery systems (SNEDDS) are being developed.

| Formulation Type | Bioavailability Improvement |

|---|---|

| SNEDDS-loaded polymeric films | Enhanced permeation parameters leading to improved bioavailability . |

Precipitation Behavior Study

A study evaluated saquinavir's precipitation behavior in vaginal and seminal fluid simulants, crucial for microbicide applications.

Mechanism of Action

Saquinavir (Mesylate) exerts its effects by inhibiting the HIV protease enzyme, which is crucial for the cleavage of viral polyproteins into functional proteins required for viral replication and maturation. By blocking this enzyme, Saquinavir prevents the formation of mature viral particles, thereby reducing the viral load in the body . The molecular targets include the active site of the HIV protease enzyme, and the pathways involved are related to viral replication and protein processing .

Comparison with Similar Compounds

Key Findings :

- SQV has the lowest unboosted bioavailability among PIs, necessitating ritonavir or cobicistat co-administration to inhibit CYP3A4 and P-gp .

- Indinavir and nelfinavir exhibit higher intrinsic bioavailability but require strict dosing schedules (e.g., indinavir every 8 hours) .

- Atazanavir has superior pharmacokinetics with once-daily dosing and fewer gastrointestinal side effects .

2.2 Efficacy and Resistance

- Viral Load Reduction: Nelfinavir and ritonavir show comparable efficacy but with higher rates of lipid abnormalities .

- Resistance Profiles :

2.3 Formulation Innovations

Key Insight: SQV requires advanced formulations (e.g., nanoemulsions, SNEDDS) to bypass first-pass metabolism and enhance CNS penetration, whereas newer PIs like atazanavir have inherently better solubility .

2.4 Adverse Effects and Drug Interactions

Common Side Effects :

Drug Interactions :

Biological Activity

Saquinavir mesylate is a potent HIV-1 protease inhibitor that has significantly impacted the treatment of HIV infection since its introduction. As the first drug in its class, saquinavir has played a crucial role in combination antiretroviral therapy (cART). This article delves into the biological activity of saquinavir mesylate, exploring its mechanism of action, pharmacokinetics, clinical efficacy, and emerging research on its potential applications beyond HIV treatment.

Saquinavir functions primarily by inhibiting the HIV-1 protease enzyme, which is essential for the maturation of viral particles. By mimicking the transition state of peptide bonds, saquinavir binds competitively to the active site of the protease, preventing it from cleaving viral polyproteins into functional proteins necessary for viral replication. The inhibition is characterized by low Ki values, with reported values less than 0.1 nM for HIV-2 and 0.12 nM for HIV-1 .

Table 1: Ki Values for Saquinavir Mesylate

| Virus Type | Ki Value (nM) |

|---|---|

| HIV-1 | <0.12 |

| HIV-2 | <0.10 |

Pharmacokinetics

Saquinavir mesylate is administered orally and exhibits variable bioavailability due to its extensive first-pass metabolism by cytochrome P450 enzymes, particularly CYP3A4 . The drug's pharmacokinetic profile is influenced by co-administration with ritonavir, which significantly boosts saquinavir levels by inhibiting its metabolism.

Key Pharmacokinetic Parameters

- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1-3 hours post-administration.

- Half-life : Approximately 5-7 hours.

- Metabolism : Primarily hepatic via CYP3A4.

- Excretion : 88% recovered in feces; minimal renal excretion .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of saquinavir mesylate in reducing viral load and improving immune function in patients with HIV. For instance, a study involving patients treated with saquinavir in combination with other antiretrovirals showed significant reductions in viral load after 48 weeks .

Case Study: Efficacy in Combination Therapy

In a clinical trial involving 14 subjects receiving saquinavir combined with ritonavir and nucleoside reverse transcriptase inhibitors (NRTIs), both treatments were well-tolerated. The study reported a decrease in HIV-related events over a 96-week period, highlighting the drug's role in effective combination therapy .

Safety Profile and Adverse Effects

While generally well-tolerated, saquinavir can cause adverse effects ranging from mild to severe. Commonly reported adverse events include:

- Mild to Moderate : Nasopharyngitis, cough, pyrexia, diarrhea.

- Severe : Serious adverse events were noted in some patients, including infections and gastrointestinal disorders .

Table 2: Reported Adverse Events

| Adverse Event | Frequency (%) |

|---|---|

| Nasopharyngitis | Common |

| Cough | Common |

| Pyrexia | Common |

| Diarrhea | Common |

| Serious AEs | 14% |

Emerging Research and Additional Applications

Recent studies have explored saquinavir's potential beyond HIV treatment. Notably, research indicates it may inhibit the SARS-CoV-2 3CL protease, suggesting possible applications in COVID-19 treatment . Molecular docking studies have shown that saquinavir can effectively bind to critical catalytic residues of SARS-CoV-2 protease, indicating its potential as a therapeutic agent against this virus.

Potential Anti-Cancer Activity

Furthermore, saquinavir has demonstrated anti-cancer properties in various cell lines. Studies indicate that it can block NF-κB activation and inhibit proteasome function in cancer cells, suggesting its utility in cancer therapy .

Q & A

Q. How does the mechanism of Saquinavir Mesylate as an HIV protease inhibitor influence experimental design in antiviral research?

Saquinavir Mesylate inhibits HIV protease activity by binding to the enzyme’s active site, preventing viral polyprotein cleavage and maturation. Experimental designs must account for protease specificity, viral strain variability, and resistance mechanisms. In vitro assays often use recombinant HIV protease or infected cell lines to measure IC50 values, while in vivo models (e.g., humanized mice) assess pharmacokinetic-pharmacodynamic (PK-PD) relationships. Studies should include controls for off-target effects and validate protease inhibition via Western blot or mass spectrometry .

Q. What formulation challenges arise from Saquinavir Mesylate’s poor aqueous solubility, and how are they addressed?

Saquinavir’s low solubility (reported as 0.006 mg/mL in water) limits oral bioavailability. Strategies include self-nanoemulsifying drug delivery systems (SNEDDS) with lipid phases (e.g., clove oil), surfactants (Labrasol), and co-surfactants (Transcutol) to enhance solubility. Optimization via extreme vertices design identifies component ratios (e.g., 0.1:0.55:0.35 for clove oil:Labrasol:Transcutol) that minimize globule size (<50 nm) and maximize stability .

Q. How do researchers validate analytical methods for quantifying Saquinavir Mesylate in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 238 nm) is standard. Validation parameters include linearity (5–50 µg/mL, R² > 0.999), precision (RSD < 2%), and recovery (>98%). For transdermal studies, Franz diffusion cells with Wistar rat skin and PBS (pH 7.4) as receptor medium are used, with aliquots analyzed at 0, 2, 4, 8, 12, and 24 hours .

Advanced Research Questions

Q. What statistical models optimize Saquinavir Mesylate transdermal formulations, and how are variable interactions resolved?

Box-Behnken design (BBD) with three factors—polymer concentration (X1: 1–3% PVA), enhancer percentage (X2: 0.25–1.0%), and oil type (X3: clove oil/oleic acid ratio)—predicts drug permeation (Y). Polynomial regression (e.g., Y = 133.96 + 25.4X1 − 40.2X3 + 12.7X1X3) identifies synergistic/antagonistic effects. Pareto charts and ANOVA (P < 0.05) prioritize factors: oil type (X3) and X1-X3 interactions account for >60% of variability in permeation .

Q. How do polymer composition and permeation enhancers affect Saquinavir release kinetics?

Increasing PVA concentration (1% → 3%) reduces elongation (43.1% → 27.7%) but increases tensile strength (0.46 → 0.93 kg/cm²), slowing release. Enhancers like propylene glycol (0.25–1.0%) disrupt stratum corneum lipids, increasing flux (Jmax = 198.3 mg/cm² at 0.625% enhancer). SNEDDS-loaded films show zero-order kinetics (R² = 0.98) vs. burst release in pure drug films .

Q. What methodologies establish ex vivo-in vivo correlation (EVIVC) for Saquinavir Mesylate permeation?

Franz cell data (ex vivo) are correlated with pharmacokinetic parameters (AUC, Cmax) in Wistar rats. Optimized SNEDDS films achieve 2× higher AUC (p < 0.05) vs. pure drug films. Linear regression of ex vivo permeation (12-hour cumulative Q) vs. in vivo AUC (R² = 0.89) validates EVIVC .

Q. How do material properties of transdermal films influence Saquinavir delivery efficiency?

Film thickness (0.18–0.22 mm) and folding endurance (>200 cycles) are critical. Differential scanning calorimetry (DSC) confirms drug-polymer compatibility (no melting point shifts). Atomic force microscopy (AFM) reveals SNEDDS films have smoother surfaces (Ra = 12 nm vs. 45 nm for pure drug films), reducing crystallization and enhancing permeation .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility values for Saquinavir Mesylate, and how are these resolved?

Discrepancies arise from solvent polarity (e.g., 16.2% solubility in pH 6.8 buffer vs. 4.4% in pure water). Hydroxybutenyl-β-cyclodextrin (HBenβCD) adducts increase solubility to >90% via host-guest complexation. Researchers must standardize solvents and report equilibrium times (e.g., 72 hours for shake-flask method) .

Q. How can conflicting PK parameters (e.g., Cmax variability) in transdermal studies be mitigated?

Variability stems from skin heterogeneity (e.g., rat vs. human). Normalizing Cmax to film surface area (3.0 cm²) and using Sidak’s multiple comparisons test (α = 0.05) reduces Type I errors. Population PK modeling accounts for inter-individual variability in clearance .

Methodological Guidelines

Q. What ethical and technical standards govern preclinical PK studies of Saquinavir Mesylate?

Studies require IRB approval (Declaration of Helsinki compliance), standardized diets, and controlled environments (24°C, 30–70% humidity). Blood sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours post-application ensures accurate AUC calculation. Kinetica software (v4.0) models PK parameters using non-compartmental analysis .

Q. How are factorial designs applied to optimize Saquinavir formulations?

Extreme vertices design screens lipid-surfactant ratios, while BBD optimizes film components. Residual plots (R² > 0.95) validate model adequacy. Desirability functions balance conflicting responses (e.g., permeation vs. film brittleness) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.